2,2-Dimethylbut-3-en-1-yl methanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbut-3-en-1-yl methanesulfonate typically involves the reaction of 2,2-Dimethylbut-3-en-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbut-3-en-1-yl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination Reactions: It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2,2-Dimethylbut-1-ene.
Scientific Research Applications
2,2-Dimethylbut-3-en-1-yl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylbut-3-en-1-yl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbut-3-en-1-yl tosylate: Similar in structure but with a tosylate group instead of a methanesulfonate group.
2,2-Dimethylbut-3-en-1-yl triflate: Contains a triflate group, making it even more reactive than the methanesulfonate derivative.
Uniqueness
2,2-Dimethylbut-3-en-1-yl methanesulfonate is unique due to its balance of reactivity and stability. The methanesulfonate group is a good leaving group, making it suitable for a wide range of nucleophilic substitution reactions, while still being stable enough to handle and store under standard laboratory conditions.
Properties
IUPAC Name |
2,2-dimethylbut-3-enyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-5-7(2,3)6-10-11(4,8)9/h5H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSPGOSYWMPBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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